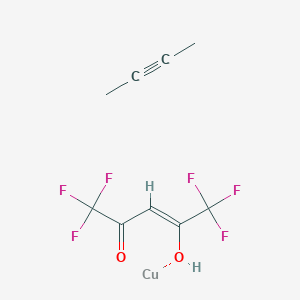

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is a copper coordination compound with the chemical formula Cu(hfac)·(1-butyne). This compound is typically characterized by its yellow-green crystalline appearance and has a melting point of approximately 130-140°C . It is insoluble in water but soluble in organic solvents such as methanol and ether .

Méthodes De Préparation

The synthesis of but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the reaction of copper I chloride with hexafluoropentanedione and 2-butyne under controlled conditions. The reaction is typically carried out in an organic solvent such as methanol or ether, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Analyse Des Réactions Chimiques

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper II complexes.

Reduction: It can be reduced back to copper I or even to metallic copper under certain conditions.

Substitution: The hexafluoropentanedionate ligand can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Applications De Recherche Scientifique

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

Industry: It is used in the production of high-purity copper films and coatings for electronic devices.

Mécanisme D'action

The mechanism of action of but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves its ability to coordinate with various molecular targets. The hexafluoropentanedionate ligand stabilizes the copper I center, allowing it to participate in redox reactions and coordinate with other molecules. The 2-butyne ligand provides additional stability and reactivity, enabling the compound to interact with a wide range of substrates .

Comparaison Avec Des Composés Similaires

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one can be compared with other similar copper complexes, such as:

Copper I thiophenolate: This compound has different ligands and exhibits distinct reactivity and applications.

Copper II ethylacetoacetate: This complex involves copper II and different ligands, leading to different chemical properties and uses.

Copper II trifluoroacetate: Another copper II complex with unique properties and applications.

Bis(dimethylcarbamodithioato-s,s)copper: A copper complex with sulfur-containing ligands, used in different industrial applications.

This compound is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Activité Biologique

But-2-yne;Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one (CAS No. 137007-13-7) is a copper coordination compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and properties that enable it to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of a copper ion coordinated with a hexafluoropentanedione ligand and butyne. Its chemical formula is represented as Cu hfac ⋅ 1 butyne , where hfac stands for hexafluoroacetylacetonate. The compound typically appears as yellow-green crystals and has a melting point of approximately 130-140°C.

The biological activity of this compound is largely attributed to its ability to form coordination bonds with various biomolecules. The copper ion can participate in redox reactions due to its variable oxidation states, which allows it to interact with cellular components such as proteins and nucleic acids. The hexafluoropentanedionate ligand stabilizes the copper center, enhancing its reactivity and selectivity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that copper complexes possess significant antimicrobial properties. The coordination of copper with various ligands can enhance its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anticancer Properties

Copper complexes are being investigated for their potential anticancer effects. The mechanism often involves the induction of oxidative stress within cancer cells, leading to apoptosis (programmed cell death). Research has indicated that but-2-yne;copper complexes may inhibit tumor growth in vitro and in vivo.

3. Anti-inflammatory Effects

There is emerging evidence suggesting that copper compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory responses.

Case Studies

Recent studies have highlighted the biological potential of copper complexes similar to this compound:

Comparison with Similar Compounds

When compared to other copper complexes such as Copper(II) thiophenolate and Copper(II) ethylacetoacetate, this compound exhibits distinct chemical properties due to its specific ligand arrangement. This unique configuration may enhance its reactivity and selectivity towards biological targets.

| Compound | Biological Activity | Notable Properties |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Stable copper(I) coordination |

| Copper(I) Thiophenolate | Antimicrobial | Different ligand properties |

| Copper(II) Ethylacetoacetate | Anticancer | Involves different oxidation state |

Propriétés

IUPAC Name |

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJVGQJRXDNST-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8CuF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.